![molecular formula C23H17NO4 B12536004 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 697798-09-7](/img/structure/B12536004.png)
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrene moiety linked to a pyrrolidine-2,5-dione structure via a propanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the esterification of pyrene-1-propanoic acid with pyrrolidine-2,5-dione. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield pyrene-1-propanoic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrene-1,6-dione
Reduction: 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-diol
Substitution: Pyrene-1-propanoic acid and pyrrolidine-2,5-dione
Aplicaciones Científicas De Investigación
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in studying protein-ligand interactions and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions are mediated through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(2-pyridyldithio)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies, setting it apart from other similar compounds.
Propiedades
Número CAS |
697798-09-7 |
|---|---|
Fórmula molecular |
C23H17NO4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-pyren-1-ylpropanoate |
InChI |
InChI=1S/C23H17NO4/c25-19-11-12-20(26)24(19)28-21(27)13-9-14-4-5-17-7-6-15-2-1-3-16-8-10-18(14)23(17)22(15)16/h1-8,10H,9,11-13H2 |
Clave InChI |
YPICDNPPULHDIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




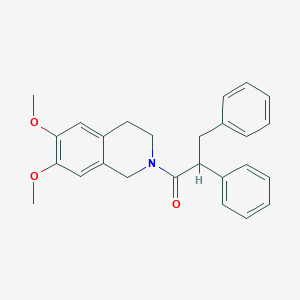
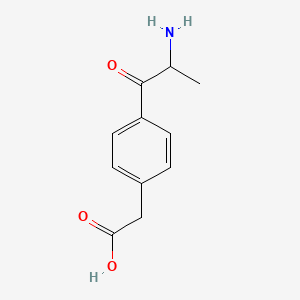
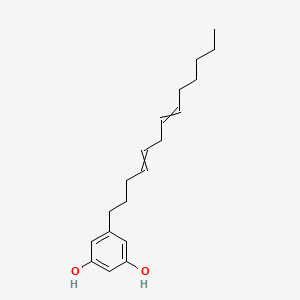

![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
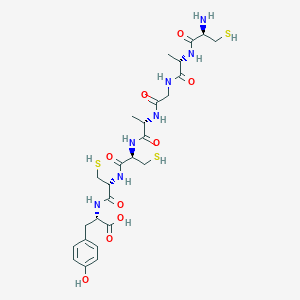
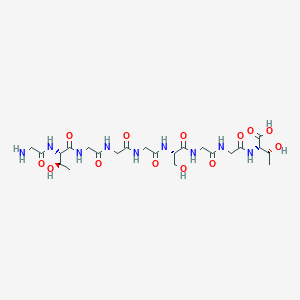
![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
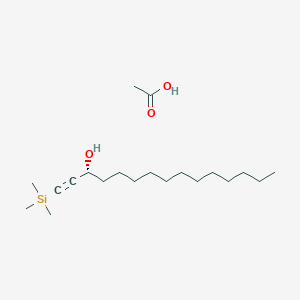
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
